Met/pdgfra-IN-1
Description
Overview of Receptor Tyrosine Kinase Signaling in Pathological Processes
Receptor tyrosine kinases are a family of transmembrane proteins that play a critical role in regulating a wide array of normal cellular functions, including proliferation, differentiation, migration, and survival. smolecule.comresearchgate.net These receptors are activated by the binding of extracellular ligands, such as growth factors, which induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. nih.gov This phosphorylation cascade initiates a complex series of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/MAPK pathways, which are essential for normal cellular processes. nih.govmdpi.com
However, aberrant RTK signaling, resulting from genetic mutations, gene amplification, or overexpression of the receptor or its ligand, is a well-established driver of various diseases, particularly cancer. mdpi.com This dysregulation can lead to uncontrolled cell growth, survival, and metastasis. mdpi.com Key RTKs implicated in a range of cancers include the epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and the hepatocyte growth factor receptor, also known as MET. nih.govplos.org
Rationale for Dual Inhibition of MET and PDGFRA Pathways
The MET and platelet-derived growth factor receptor alpha (PDGFRA) are two RTKs that have been individually implicated as key oncogenic drivers in various malignancies. nih.govmdpi.com The MET receptor and its ligand, hepatocyte growth factor (HGF), are crucial for embryonic development and tissue repair, but their signaling can be hijacked by cancer cells to promote proliferation, invasion, and angiogenesis. mdpi.com Similarly, the PDGFRA pathway, when constitutively activated through mutation or overexpression, can drive the growth of tumors such as glioblastoma and gastrointestinal stromal tumors (GIST). nih.govpnas.org
Increasingly, research has revealed significant crosstalk and co-activation of the MET and PDGFRA pathways in certain cancers. nih.govfrontiersin.org For instance, in some glioblastomas, co-amplification of both MET and PDGFRA genes has been observed, suggesting that targeting only one of these receptors might be insufficient due to compensatory signaling from the other. mdpi.comnih.gov This provides a strong rationale for the development of dual inhibitors that can simultaneously block both pathways, potentially leading to a more potent and durable anti-tumor response and overcoming mechanisms of resistance. researchgate.netnih.gov
Historical Context of Investigational Dual Kinase Inhibitor Development
The development of kinase inhibitors has evolved significantly since the landmark approval of imatinib (B729), a potent inhibitor of BCR-ABL, KIT, and PDGFRA, in 2001. medchemexpress.com The success of imatinib spurred the development of a multitude of small molecule kinase inhibitors targeting various RTKs. plos.org Initially, the focus was often on developing highly selective inhibitors for a single target.
However, the emergence of drug resistance and the understanding of pathway redundancy and crosstalk led to the exploration of multi-targeted or dual kinase inhibitors. medchemexpress.com The concept is that by hitting multiple key nodes in cancer signaling networks simultaneously, it may be possible to achieve a more comprehensive blockade of tumor growth and survival pathways. This has led to the development and approval of several multi-targeted tyrosine kinase inhibitors, such as sunitinib (B231) and sorafenib, which inhibit VEGFR, PDGFR, and other kinases. plos.org The development of investigational compounds like Met/PDGFRA-IN-1 represents a continuation of this strategy, with a more focused dual-targeting approach based on the specific co-dependencies observed in certain cancer types.
Significance of this compound as a Chemical Biology Probe and Investigational Compound
This compound serves as a valuable tool in chemical biology and drug discovery. As a chemical probe, it allows researchers to investigate the combined roles of MET and PDGFRA signaling in complex biological systems. By selectively inhibiting these two kinases, scientists can dissect their downstream effects on cellular processes like proliferation, apoptosis, and migration in a controlled manner.
As an investigational compound, this compound provides a lead structure for the development of potential therapeutic agents. The data generated from studies using this compound can help to validate the dual inhibition of MET and PDGFRA as a viable therapeutic strategy for specific cancers. Its inhibitory profile and effects on cancer cell lines provide crucial information for the design of more potent, selective, and pharmacokinetically optimized drug candidates.
Detailed Research Findings
This compound has been characterized through various biochemical and cellular assays to determine its inhibitory activity and effects on cancer cells.
Biochemical and Cellular Activity of this compound
The inhibitory potential of this compound has been quantified against its primary target, the MET kinase, and its effects on the proliferation of various MET-positive cancer cell lines have been assessed.
| Target | IC50 (µM) | Reference |
|---|---|---|
| MET | 36 |
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| AsPc-1 | Pancreatic Cancer | 15.3 | |
| EBC-1 | Lung Cancer | 19.0 | |
| MKN-45 | Gastric Cancer | 22.0 | |
| Mia-Paca-2 | Pancreatic Cancer | 25.6 | |
| HT-29 | Colon Cancer | 21.0 | |
| K562 | Chronic Myelogenous Leukemia | 31.5 |
Studies have shown that this compound inhibits the phosphorylation of the MET receptor and is capable of inducing apoptosis, or programmed cell death, in cancer cells.
Structure
3D Structure
Properties
Molecular Formula |
C26H23N7O |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[(E)-[4-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methoxy]phenyl]methylideneamino]quinazolin-4-amine |
InChI |
InChI=1S/C26H23N7O/c1-19-6-8-21(9-7-19)15-33-16-22(30-32-33)17-34-23-12-10-20(11-13-23)14-29-31-26-24-4-2-3-5-25(24)27-18-28-26/h2-14,16,18H,15,17H2,1H3,(H,27,28,31)/b29-14+ |
InChI Key |
VTCDPHKWWVUKGI-IPPBACCNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC=C(C=C3)/C=N/NC4=NC=NC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC=C(C=C3)C=NNC4=NC=NC5=CC=CC=C54 |
Origin of Product |
United States |
Molecular Pharmacology and Target Engagement of Met/pdgfra in 1
Structural and Functional Biology of Target Receptor Tyrosine Kinases
Hepatocyte Growth Factor Receptor (MET) Dynamics and Activation
The MET receptor, also known as the hepatocyte growth factor receptor (HGFR), is a class IV receptor tyrosine kinase (RTK) that plays a crucial role in embryonic development, tissue repair, and wound healing. Current time information in Bangalore, IN.chayon.co.kr Its dysregulation is a known driver in many cancers. eurofinsdiscovery.com
Structure: MET is synthesized as a single-chain precursor protein that undergoes cleavage by the protease furin in the Golgi apparatus. Current time information in Bangalore, IN. This processing results in a mature heterodimer composed of a 50 kDa extracellular α-chain and a 140 kDa transmembrane β-chain, linked by a disulfide bond. chayon.co.krresearchgate.net The receptor's architecture includes:
Extracellular Domain: This region contains a large SEMA domain, which is critical for binding its ligand, the hepatocyte growth factor (HGF), a PSI (plexin-semaphorin-integrin) domain, and four IPT (immunoglobulin-plexin-transcription) domains. Current time information in Bangalore, IN.researchgate.net
Transmembrane Domain: A single hydrophobic sequence that anchors the receptor in the cell membrane. Current time information in Bangalore, IN.
Intracellular Domain: This portion comprises a juxtamembrane (JM) domain, the tyrosine kinase (TK) domain, and a C-terminal tail. Current time information in Bangalore, IN.eurofinsdiscovery.com The JM domain has regulatory functions, including a serine residue (Ser985) that can be phosphorylated to down-regulate kinase activity. chayon.co.kr The C-terminal tail contains a critical multifunctional docking site. chayon.co.kr
Activation and Dynamics: The sole high-affinity ligand for MET is HGF, also known as scatter factor, which is secreted by mesenchymal cells. Current time information in Bangalore, IN.chayon.co.kr The activation of MET follows a multi-step process:
Ligand Binding: HGF binds to the SEMA domain of the MET receptor. chayon.co.kr This interaction is believed to induce a conformational change in the receptor. chayon.co.kr
Dimerization: Ligand binding promotes the dimerization of MET receptors. chayon.co.krresearchgate.net
Autophosphorylation: Dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation. The key initial phosphorylation events occur on tyrosine residues Tyr1234 and Tyr1235 within the activation loop of the kinase domain. Current time information in Bangalore, IN.researchgate.net This phosphorylation is essential for the full activation of the kinase. chayon.co.kr
Docking Site Phosphorylation: Once the kinase is active, it further phosphorylates other tyrosine residues, most notably Tyr1349 and Tyr1356 in the C-terminal tail. chayon.co.krresearchgate.net These two residues form a multifunctional docking site that recruits various downstream signaling proteins containing SH2 domains, such as GRB2, PI3K, PLCγ, and SHP-2. chayon.co.kr The recruitment of these effector proteins initiates multiple downstream signaling cascades that mediate cellular responses like proliferation, motility, and morphogenesis. chayon.co.kr
Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) Activation and Regulation
The Platelet-Derived Growth Factor Receptor Alpha (PDGFRA or CD140a) is a cell-surface RTK that is fundamental for the development and function of various mesenchymal cell types. pnas.orgsci-hub.se Aberrant activation of PDGFRA is implicated in several malignancies, including gastrointestinal stromal tumors (GISTs) and glioblastomas. pnas.orgnih.govmdpi.com
Structure: PDGFRA is a transmembrane glycoprotein (B1211001) with a molecular mass of about 170 kDa. pnas.org Its structure is characteristic of class III RTKs and consists of:
Extracellular Domain: Composed of five immunoglobulin (Ig)-like domains (D1-D5). The ligand-binding pocket is primarily formed by domains D2 and D3. sci-hub.senih.gov
Transmembrane Domain: A single alpha-helical segment that spans the cell membrane. nih.gov
Intracellular Domain: This region includes a juxtamembrane (JM) domain that plays a crucial role in autoinhibition, a tyrosine kinase domain that is split by a kinase insert sequence, and a C-terminal tail. sci-hub.senih.gov
Activation and Regulation: PDGFRA is activated by binding to specific platelet-derived growth factor (PDGF) isoforms, including PDGF-A, PDGF-B, PDGF-AB, and PDGF-C. pnas.orgmdpi.com The activation mechanism is as follows:
Ligand Binding and Dimerization: The binding of a dimeric PDGF ligand to the extracellular domains induces receptor dimerization, forming either αα-homodimers or αβ-heterodimers with the related PDGFRB. mdpi.com
Autophosphorylation: Dimerization relieves the autoinhibitory constraints imposed by the juxtamembrane domain and activation loop, allowing the intracellular kinase domains to phosphorylate each other in trans. sci-hub.seaacrjournals.org This autophosphorylation activates the kinase function and creates phosphotyrosine docking sites for SH2 domain-containing signaling molecules. mdpi.com
Signal Transduction: The activated receptor recruits and activates a host of downstream signaling proteins, including those in the PI3K-AKT, MAPK/ERK, and JAK-STAT pathways. nih.govmdpi.com These pathways regulate critical cellular processes such as proliferation, growth, survival, and differentiation. nih.govthermofisher.com
Regulation of PDGFRA signaling is tightly controlled. In the absence of a ligand, the receptor is kept in an inactive state through autoinhibitory mechanisms involving the juxtamembrane domain. sci-hub.seaacrjournals.org Mutations in these regulatory domains, such as the juxtamembrane domain (exon 12) or the activation loop (exon 18), can lead to constitutive, ligand-independent activation of the kinase, driving oncogenesis. nih.gov
Binding Profile and Specificity of Met/PDGFRA-IN-1
Information regarding the specific binding profile and selectivity of the compound "this compound" is not available in public-domain scientific literature or databases. Characterization of a dual inhibitor would typically involve the following analyses.
In Vitro Ligand-Receptor Interaction Studies
No publicly available in vitro studies describing the direct interaction, binding affinity (e.g., Kd, IC50), or binding kinetics of "this compound" with either MET or PDGFRA receptors could be located. Such studies, often employing techniques like LanthaScreen® Eu Kinase Binding Assays or surface plasmon resonance, are essential for quantifying the potency of an inhibitor against its target kinases. thermofisher.com
Kinome-Wide Selectivity Profiling
A kinome-wide selectivity profile for "this compound" is not publicly documented. This type of analysis, commonly performed using platforms like KINOMEscan®, involves screening the inhibitor against a large panel of human kinases (often over 400) to determine its specificity. chayon.co.krguidetopharmacology.org The resulting data reveals the inhibitor's primary targets as well as any potential off-target kinases, which is crucial for understanding its broader pharmacological effects and potential for toxicity. wjgnet.comnih.gov
Molecular Mechanisms of Kinase Domain Inhibition by this compound
The precise molecular mechanism by which "this compound" inhibits the kinase domains of MET and PDGFRA has not been described in the available literature. Generally, small molecule kinase inhibitors function through several mechanisms, most commonly by competing with ATP for its binding site in the kinase domain. These ATP-competitive inhibitors are broadly classified based on the conformational state of the kinase to which they bind:
Type I Inhibitors: Bind to the active conformation of the kinase in the ATP-binding pocket. nih.gov
Type II Inhibitors: Bind to an inactive conformation of the kinase, occupying the ATP pocket and an adjacent allosteric site. ascopubs.org
Switch Control Inhibitors: A newer class of inhibitor that binds to the switch pocket near the activation loop, locking the kinase in an inactive state. ascopubs.org
Without specific structural biology (e.g., co-crystallography) or detailed biochemical data for "this compound", its classification and the specific molecular interactions that govern its inhibitory activity remain unknown.
Downstream Signaling Pathway Modulation by this compound
The activation of both Met and platelet-derived growth factor receptor alpha (PDGFRA) initiates a cascade of intracellular signaling events that are crucial for cellular processes such as proliferation, survival, and migration. jcancer.orgnih.gov The compound this compound, by targeting these receptors, consequently modulates these downstream pathways.
Effects on PI3K/AKT/mTOR Pathway Activity
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that is frequently activated by both Met and PDGFRA. nih.govresearchgate.net Upon ligand binding, these receptor tyrosine kinases (RTKs) can directly or indirectly, through adaptor proteins like Grb2-associated binder 1 (Gab1), recruit and activate PI3K. jcancer.orgnih.gov Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn recruits and activates AKT (also known as protein kinase B). mdpi.com Activated AKT then modulates a variety of downstream targets, including mTOR, to promote cell growth, proliferation, and survival. mdpi.comamegroups.org
Given that this compound is an inhibitor of both Met and PDGFRA, it is expected to suppress the activation of the PI3K/AKT/mTOR pathway in cells where this pathway is driven by these receptors. By blocking the initial phosphorylation and activation of Met and PDGFRA, the recruitment and activation of PI3K would be inhibited, leading to a subsequent decrease in AKT and mTOR activity. This inhibitory effect on the PI3K/AKT/mTOR pathway is a key mechanism through which this compound would exert its anti-proliferative and pro-apoptotic effects.
Table 1: Key Proteins in the PI3K/AKT/mTOR Pathway and their Function
| Protein | Function |
| Met | Receptor tyrosine kinase that, upon activation by HGF, initiates downstream signaling. jcancer.orgmdpi.com |
| PDGFRA | Receptor tyrosine kinase that, upon activation by PDGF, initiates downstream signaling. nih.govgenecards.org |
| PI3K | Enzyme that phosphorylates PIP2 to PIP3, leading to AKT activation. mdpi.com |
| AKT | Serine/threonine kinase that promotes cell survival and growth. mdpi.com |
| mTOR | A downstream effector of AKT that regulates cell growth, proliferation, and metabolism. mdpi.comnih.gov |
Modulation of RAS/MAPK/ERK Signaling Cascade
The RAS/MAPK/ERK pathway is another major signaling route activated by Met and PDGFRA. nih.govresearchgate.net Activation of this pathway typically begins with the recruitment of adaptor proteins like Growth factor receptor-bound protein 2 (Grb2) to the activated receptor. jcancer.orgdiva-portal.org This leads to the activation of the small GTPase RAS, which in turn initiates a phosphorylation cascade involving RAF, MEK (also known as MAP2K), and finally ERK (also known as MAPK). diva-portal.orgwikipedia.org Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation, differentiation, and migration. wikipedia.org
By inhibiting Met and PDGFRA, this compound would prevent the initial steps of this cascade, thereby reducing the phosphorylation and activation of MEK and ERK. This would lead to a decrease in the expression of genes that drive cell cycle progression and proliferation. Research has shown that upregulation of PDGFRA and its downstream RAS/MAPK pathway components is associated with metastatic medulloblastoma. nih.gov
Table 2: Components of the RAS/MAPK/ERK Signaling Cascade
| Component | Role in Pathway |
| Met | Initiates signaling upon HGF binding. researchgate.netmdpi.com |
| PDGFRA | Initiates signaling upon PDGF binding. nih.govnih.gov |
| Grb2 | Adaptor protein that links the receptor to RAS activation. jcancer.orgdiva-portal.org |
| RAS | Small GTPase that activates the MAP kinase cascade. e-jlc.orgcrimsonpublishers.com |
| RAF | A MAP kinase kinase kinase (MAP3K) that phosphorylates MEK. diva-portal.org |
| MEK (MAP2K) | A MAP kinase kinase (MAP2K) that phosphorylates ERK. diva-portal.orgnih.gov |
| ERK (MAPK) | A MAP kinase that phosphorylates various cytoplasmic and nuclear targets to regulate cellular processes. wikipedia.orgnih.gov |
Impact on JAK/STAT Pathway Activation
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is also a downstream target of both Met and PDGFRA signaling. nih.govresearchgate.net Upon receptor activation, JAKs associated with the receptor are activated and phosphorylate STAT proteins. nih.govnih.gov These phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation, survival, and inflammation. nih.govnih.gov
Inhibition of Met and PDGFRA by this compound is anticipated to block the activation of the JAK/STAT pathway. This would prevent the phosphorylation and nuclear translocation of STAT proteins, thereby inhibiting the transcription of their target genes. Studies have demonstrated that the JAK/STAT pathway is crucial for PDGF-induced mitogenesis in certain cell types. nih.gov Furthermore, aberrant activation of the JAK/STAT pathway is observed in various cancers. ashpublications.org
Table 3: Key Molecules in the JAK/STAT Pathway
| Molecule | Function |
| Met | Receptor tyrosine kinase that can activate the JAK/STAT pathway. researchgate.net |
| PDGFRA | Receptor tyrosine kinase that can activate the JAK/STAT pathway. nih.govfrontiersin.org |
| JAK | Tyrosine kinases that are activated by and phosphorylate cytokine and growth factor receptors. nih.govnih.gov |
| STAT | Latent cytoplasmic transcription factors that are phosphorylated by JAKs, leading to their dimerization and nuclear translocation. nih.govnih.gov |
Effects on Other Intracellular Signaling Nodes
Beyond the major pathways detailed above, Met and PDGFRA signaling can influence other intracellular signaling nodes. For instance, activated Met can interact with Src homology 2 domain-containing phosphatase-2 (SHP2), which can modulate the duration of MAPK signaling. nih.gov Additionally, Met signaling can crosstalk with other cell surface receptors like integrins and G-protein coupled receptors, further diversifying its downstream effects. nih.gov
The scaffold protein IQGAP1 has been shown to interact with and modulate signaling from both Met and PDGFR-β, influencing pathways like MAPK and PI3K/Akt. rupress.org While IQGAP1 appears to inhibit Met signaling, it is suggested to bridge activated PDGFR-β to both the MAPK and PI3K/Akt pathways. rupress.org Therefore, the impact of this compound on these other signaling nodes would be complex and context-dependent, stemming from the inhibition of the primary receptors.
Cellular and Biological Effects of Met/pdgfra in 1 in in Vitro Systems
Regulation of Cell Proliferation and Viability
Met/PDGFRA-IN-1 demonstrates significant regulatory effects on the proliferation and viability of cancer cells through various mechanisms.
Dose-Dependent Inhibition of Cellular Growth
This compound has been shown to inhibit the proliferation of MET-positive cancer cells in a dose-dependent manner. medchemexpress.com The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for several cancer cell lines.
For instance, the IC50 values for this compound in various cell lines are as follows: AsPc-1 (15.3 μM), EBC-1 (19.0 μM), MKN-45 (22.0 μM), Mia-Paca-2 (25.6 μM), HT-29 (21.0 μM), and K562 (31.5 μM). medchemexpress.com This demonstrates the compound's ability to hinder the growth of a range of cancer cells at varying concentrations.
| Cell Line | IC50 (μM) |
|---|---|
| AsPc-1 | 15.3 |
| EBC-1 | 19.0 |
| MKN-45 | 22.0 |
| Mia-Paca-2 | 25.6 |
| HT-29 | 21.0 |
| K562 | 31.5 |
Induction of Apoptosis and Programmed Cell Death Pathways
A key mechanism through which this compound exerts its anti-proliferative effects is the induction of apoptosis, or programmed cell death. medchemexpress.com Apoptosis is a crucial process for removing unwanted or damaged cells and is often dysregulated in cancer. mdpi.com The compound inhibits MET phosphorylation, a critical step in the activation of the MET signaling pathway, which in turn leads to the initiation of apoptotic pathways. medchemexpress.com The process of apoptosis is characterized by distinct morphological and biochemical features, including cell membrane blebbing, chromatin condensation, and genomic DNA fragmentation. mdpi.com
The induction of apoptosis by targeting receptor tyrosine kinases like PDGFRA is a recognized anti-cancer strategy. For example, the selective PDGFR inhibitor CP-673451 has been shown to induce apoptosis in cholangiocarcinoma cells. mdpi.com This occurs through the suppression of downstream signaling pathways like PI3K/Akt, leading to an increase in reactive oxygen species and subsequent cell death. mdpi.com Similarly, inhibition of PDGFR-A has been linked to increased apoptosis in rhabdomyosarcoma cells. nih.gov
Effects on Cell Cycle Progression
The cell cycle is a fundamental process that governs cell division and proliferation. nih.gov Growth factors and their corresponding receptor tyrosine kinases, including PDGFRA and MET, play a pivotal role in regulating cell cycle progression. nih.gov The activation of these receptors triggers downstream signaling cascades, such as the PI3K/Akt and Ras/MAPK pathways, which control the activity of cyclin-dependent kinases (Cdks) and cyclins, the core machinery of the cell cycle. nih.goversnet.org
Modulation of Cellular Migration and Invasion
This compound also influences the migratory and invasive capabilities of cancer cells, which are critical for metastasis.
Inhibition of Epithelial-Mesenchymal Transition (EMT) Markers
Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal stem cells. This process is crucial in cancer metastasis. amegroups.org The MET signaling pathway is a known regulator of EMT. amegroups.orgnih.gov
Inhibitors of receptor tyrosine kinases, such as those targeting PDGFR and MET, have been shown to impact EMT. For example, targeting FGFR/PDGFR/VEGFR with the inhibitor TKI258 led to a dose-dependent decrease in N-cadherin expression, a key mesenchymal marker, in pancreatic cancer cells. aacrjournals.org Furthermore, genetic editing to abolish PDGFRA in thyroid cancer cells resulted in a significant loss of EMT marker expression and metastatic ability. koreascience.kr The inhibition of MET itself is a strategy to block EMT in various cancers. medchemexpress.com Given that this compound targets both MET and PDGFRA, it is plausible that it can inhibit EMT, thereby reducing the invasive potential of cancer cells.
Assessment of Cell Motility in In Vitro Assays
The inhibition of cell motility is a direct consequence of targeting signaling pathways that regulate cell migration. In vitro assays, such as the Boyden chamber assay, are commonly used to assess the effect of inhibitors on cell motility. aacrjournals.org
Studies on inhibitors targeting pathways involving PDGFRA and MET have consistently shown a reduction in cell motility. For instance, the multi-kinase inhibitor TKI258 was found to significantly block both constitutive and FGF-1-induced tumor cell migration in pancreatic cancer cells. aacrjournals.org Similarly, overexpression of PDGFRA has been shown to promote the migration of papillary thyroid cancer cells. nih.gov The HGF/MET signaling axis is also a well-established stimulator of cancer cell motility. amegroups.org Therefore, by inhibiting both MET and PDGFRA, this compound is expected to effectively impair the motility of cancer cells, a crucial step in the metastatic cascade.
Angiogenesis-Related Cellular Processes
There is currently no specific data available detailing the effects of this compound on cellular processes related to angiogenesis.
Effects on Endothelial Cell Function and Tube Formation
Scientific literature does not yet contain studies examining the direct impact of this compound on the function of endothelial cells or their ability to form tubular structures, a key process in the formation of new blood vessels.
Modulation of Pro-Angiogenic Factor Expression
Information regarding the ability of this compound to alter the expression of pro-angiogenic factors is not present in the current body of research.
Immunomodulatory Effects in Cell Culture Models
The immunomodulatory effects of this compound in cell culture models have not been documented in available research.
Impact on Immune Cell Function and Activation
There are no available studies that investigate the impact of this compound on the function and activation of immune cells.
Regulation of Cytokine and Chemokine Production
Research has not yet explored whether this compound influences the production and release of cytokines and chemokines, which are crucial signaling molecules in the immune response.
While the anti-cancer potential of this compound is beginning to be understood through its effects on apoptosis and proliferation, its broader biological impact remains largely unexplored. Future research is required to determine its role, if any, in the complex processes of angiogenesis and immune modulation.
Preclinical Investigations of Met/pdgfra in 1 in Disease Models
Evaluation in Oncological Disease Models
Preclinical assessment in oncology often involves a multi-pronged approach, utilizing genetically engineered mouse models (GEMMs), patient-derived xenografts (PDXs), and 3D culture systems to model the intricate biology of cancer.
Activity in Genetically Engineered Mouse Models (GEMMs)
Genetically engineered mouse models (GEMMs) are powerful tools for studying cancer because they develop tumors de novo in the context of a competent immune system, closely mimicking the natural progression of human cancers. embopress.org These models can be designed to harbor specific genetic alterations, such as the activation of oncogenes like Met and Pdgfra, or the deletion of tumor suppressor genes. embopress.orgoncotarget.com
In the context of high-grade astrocytomas, for example, GEMMs with targeted deletions of genes like Trp53 and Pten have shown the ability to recapitulate the molecular diversity of the human disease, including amplifications of Met and Pdgfra. oncotarget.com Similarly, the RCAS/tv-a system allows for the controlled expression of oncogenes like PDGF-A in specific neural progenitor cells in rats, leading to the formation of tumors that resemble human glioblastoma. plos.orgjournalmeddbu.com This system has been used to demonstrate that overexpression of PDGF-A can be a strong initial driver of glioma development. journalmeddbu.com The use of GEMMs allows researchers to study the role of specific genetic drivers in tumor initiation and progression and to evaluate the efficacy of targeted inhibitors in a highly controlled setting. nih.gov For instance, the introduction of the Met proto-oncogene into a GEMM for BRCA1-associated breast cancer resulted in a new model for metaplastic breast cancer. embopress.org
Assessment in Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models involve the implantation of fresh human tumor tissue into immunodeficient mice. mdpi.commdpi.com These models are considered to better represent the heterogeneity and microenvironment of a patient's tumor compared to traditional cell line-derived xenografts. mdpi.comamegroups.org This makes them a valuable platform for translational research and for testing the efficacy of targeted therapies against specific tumor subtypes. biologists.com
PDX models have been successfully established for a variety of cancers, including colorectal cancer, gastrointestinal stromal tumors (GISTs), and urological malignancies. mdpi.commdpi.combiologists.com In GISTs, for example, PDX models have been created that harbor various mutations in KIT and PDGFRA, including the imatinib-resistant PDGFRA D842V mutation. biologists.com These models provide a ready-to-use platform for preclinical drug testing. biologists.com Similarly, in colorectal cancer, PDX models have been used to identify mechanisms of resistance to anti-EGFR therapies, such as MET amplification, and to evaluate combination therapies. mdpi.com The ability to correlate drug response in PDX models with the clinical outcome of the patient from whom the tumor was derived is a key advantage of this approach. mdpi.com
| PDX Model Application | Cancer Type | Key Findings | Reference |
| Drug Efficacy Testing | Gastrointestinal Stromal Tumors (GIST) | Established models with diverse KIT and PDGFRA mutations, including imatinib-resistant variants, for preclinical drug screening. | biologists.com |
| Resistance Mechanism Identification | Colorectal Cancer | Identified MET amplification as a potential mechanism of primary resistance to cetuximab. | mdpi.com |
| Co-clinical Trials | Various | "Avatar" models allow for real-time testing of therapies to inform clinical decisions for individual patients. | mdpi.com |
| Biomarker Discovery | Urological Malignancies | PDX models can better correlate with clinical response to drugs like sunitinib (B231) than cell lines. | mdpi.com |
Investigation in Organoid and 3D Culture Systems
Organoids are three-dimensional (3D) cell cultures derived from stem cells or patient tissues that can self-organize into structures mimicking the architecture and function of an organ or a tumor. nih.govthermofisher.comfrontiersin.org These models are increasingly being used in cancer research to bridge the gap between 2D cell cultures and in vivo animal models. nih.govfrontiersin.org
Tumor organoids, or "tumoroids," can be generated from resected patient tumors and can preserve the original tumor's heterogeneity and microenvironment to a certain extent. nih.govthermofisher.com They offer a platform for studying tumor biology, cell-cell interactions, and treatment responses in a more physiologically relevant context than traditional monolayer cultures. nih.govfrontiersin.org For example, human bone marrow organoids have been developed that can support the growth of primary cells from patients with hematologic malignancies, allowing for the study of these cancers within their microenvironmental context. aacrjournals.org In glioblastoma research, organoid models are being used to study tumor invasion and the complex interplay between cancer cells and the brain microenvironment. nih.govbiorxiv.org These 3D systems are also amenable to higher-throughput drug screening, making them a valuable tool for personalized medicine. frontiersin.org
Investigation in Non-Oncological Disease Models (e.g., Fibrotic Disorders)
The signaling pathways of MET and PDGFRA are not only implicated in cancer but also play a role in other pathological processes, such as fibrosis. nih.goversnet.org Aberrant PDGF signaling, in particular, has been documented in a variety of fibrotic lung diseases, including idiopathic pulmonary fibrosis. ersnet.org
Preclinical studies have shown that inhibiting PDGFR signaling can be effective in animal models of pulmonary arterial hypertension and may attenuate the progression of fibrosis. ersnet.orgresearchgate.net In the context of liver fibrosis, PDGFRα is expressed on hepatic stellate cells, and its activation contributes to the fibrotic process. nih.govresearchgate.net Therefore, a dual inhibitor like Met/PDGFRA-IN-1 could have therapeutic potential in these non-oncological conditions. Preclinical models of fibrosis, such as those induced by chemical injury or genetic manipulation, are used to evaluate the anti-fibrotic efficacy of such compounds.
Mechanistic Insights from Preclinical Model Studies
Beyond evaluating efficacy, preclinical models are instrumental in elucidating the mechanisms of action of a drug and identifying biomarkers that can predict response or monitor drug activity.
Identification of Pharmacodynamic Biomarkers in Model Systems
Pharmacodynamic (PD) biomarkers are molecular indicators that demonstrate that a drug has reached its target and is having the intended biological effect. nih.gov In the context of a MET inhibitor, a key PD biomarker is the phosphorylation status of the MET receptor. nih.govresearchgate.net
Correlation of Target Engagement with Downstream Cellular Responses in Vivo
The in vivo efficacy of this compound is intrinsically linked to its ability to engage its targets, the MET and PDGFRA receptor tyrosine kinases (RTKs), and subsequently modulate their downstream signaling pathways. Activation of these receptors typically triggers a cascade of intracellular events, prominently involving the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, motility, and invasion. nih.govamegroups.org Preclinical studies in various cancer models aim to establish a clear correlation between the binding of this compound to its targets and the downstream cellular and physiological responses.
Upon binding of their respective ligands, MET and PDGFRA undergo dimerization and autophosphorylation of tyrosine residues within their intracellular domains. nih.goversnet.org These phosphorylated sites serve as docking platforms for various adaptor and signaling proteins, such as Grb2, Shc, Gab1, and the p85 subunit of PI3K, initiating the downstream signaling cascades. nih.govemjreviews.com In cancer, aberrant activation of MET and PDGFRA, through mechanisms like gene amplification, mutations, or overexpression, leads to constitutive signaling that drives tumorigenesis. nih.govfrontiersin.org
Preclinical investigations in animal models, such as patient-derived xenografts (PDXs), are crucial for evaluating the in vivo activity of inhibitors like this compound. biologists.com These models, which involve implanting patient tumor tissue into immunodeficient mice, often retain the histopathological and genetic characteristics of the original tumor, including alterations in MET and PDGFRA. biologists.com
Studies on related inhibitors targeting these pathways have demonstrated that effective target engagement leads to a reduction in the phosphorylation of MET, PDGFRA, and their downstream effectors like AKT and ERK. For instance, in preclinical models of glioblastoma with PDGFRA amplification, inhibition of the receptor led to decreased signaling through the PI3K/mTOR and MAPK pathways. frontiersin.org Similarly, in models of non-small cell lung cancer (NSCLC) with MET alterations, MET inhibitors have been shown to suppress downstream signaling, resulting in anti-tumor effects. emjreviews.com
The correlation between target engagement and cellular response is often assessed by analyzing tumor tissue from treated animals. Techniques such as western blotting and immunohistochemistry are used to measure the phosphorylation status of key signaling proteins. A reduction in phosphorylated MET, PDGFRA, AKT, and ERK in tumor samples from animals treated with an inhibitor, compared to untreated controls, provides direct evidence of target engagement and downstream pathway modulation.
Furthermore, this engagement with the primary targets can influence other signaling pathways. Crosstalk between RTKs is a known mechanism of both intrinsic and acquired resistance to targeted therapies. nih.gov For example, the activation of MET can compensate for the inhibition of other RTKs like EGFR or FGFR, and vice-versa, by reactivating downstream pathways such as PI3K/AKT. amegroups.orgnih.gov Therefore, a dual inhibitor like this compound has the potential to overcome such resistance mechanisms by simultaneously blocking two key signaling nodes. In preclinical models of drug resistance, where MET activation bypasses FGFR inhibition, concurrent inhibition of both pathways has shown synergistic benefits. nih.gov
Assessment of Tumor Microenvironment Remodeling
The tumor microenvironment (TME) is a complex and dynamic ecosystem comprising cancer cells, stromal cells (like cancer-associated fibroblasts or CAFs), immune cells, blood vessels, and the extracellular matrix (ECM). researchgate.net The MET and PDGFRA signaling pathways are not only crucial for cancer cell-intrinsic processes but also play a pivotal role in the communication between cancer cells and the surrounding TME, thereby influencing tumor progression, angiogenesis, and metastasis. nih.govmdpi.com Preclinical investigations of this compound, therefore, include a thorough assessment of its impact on the TME.
Role of PDGFRA in the TME:
PDGFRA signaling is a key regulator of mesenchymal cells within the TME. nih.gov Cancer cells can secrete PDGF ligands, which then act in a paracrine manner on PDGFRA-expressing stromal cells, such as CAFs and pericytes. researchgate.net This stimulation can lead to:
Recruitment and activation of CAFs: Activated CAFs are major contributors to the desmoplastic stroma observed in many cancers. They remodel the ECM by depositing components like collagen and fibronectin, which can promote tumor growth and invasion. researchgate.net
Pericyte recruitment and vascular remodeling: PDGF-BB/PDGFRβ signaling is particularly important for the recruitment of pericytes, which are crucial for stabilizing newly formed blood vessels. nih.gov However, aberrant PDGF signaling can lead to abnormal vascular architecture, contributing to a hypoxic and pro-metastatic TME. nih.gov Studies in mouse models have shown that inhibiting PDGFR signaling can affect tumor vasculature. nih.gov
Role of MET in the TME:
The HGF/MET axis is also deeply implicated in TME remodeling. HGF, the ligand for MET, is primarily secreted by stromal cells, including fibroblasts. mdpi.com This paracrine signaling can:
Promote angiogenesis: HGF can stimulate endothelial cell proliferation and migration, contributing to the formation of new blood vessels that supply the tumor.
Induce epithelial-mesenchymal transition (EMT): MET activation can trigger EMT in cancer cells, a process where epithelial cells lose their polarity and adhesion, becoming more migratory and invasive. amegroups.org
Modulate immune responses: The TME is often characterized by an inflammatory infiltrate. The HGF/MET pathway can influence the recruitment and function of various immune cells.
Impact of this compound on the TME:
By inhibiting both MET and PDGFRA, this compound has the potential to remodel the TME in several ways. Preclinical studies would typically investigate these effects using techniques such as immunohistochemistry, immunofluorescence, and flow cytometry on tumor tissues from treated animal models.
Table 1: Potential Effects of this compound on the Tumor Microenvironment
| TME Component | Effect of MET/PDGFRA Activation | Potential Effect of this compound Inhibition |
| Cancer-Associated Fibroblasts (CAFs) | Recruitment and activation, ECM remodeling. researchgate.net | Reduction in CAF activation, normalization of ECM. |
| Vasculature | Abnormal angiogenesis, pericyte recruitment. nih.gov | Normalization of tumor vasculature, reduced angiogenesis. |
| Immune Cells | Modulation of immune cell recruitment and function. | Alteration of the immune infiltrate, potentially enhancing anti-tumor immunity. |
| Extracellular Matrix (ECM) | Increased deposition and remodeling, creating tracks for invasion. mdpi.com | Reduced ECM deposition and remodeling. |
Preclinical evidence from studies on other MET and PDGFR inhibitors supports these potential remodeling effects. For instance, inhibitors of PDGFR have been shown to impact the recruitment of pericytes in mouse models. nih.gov Similarly, targeting the HGF/MET axis has been demonstrated to suppress tumor growth and metastasis in preclinical xenograft models by affecting the TME. mdpi.com In pancreatic cancer models, targeting inflammatory signaling pathways that interact with the TME has shown promise. miami.edu The combination of MET inhibitors with other targeted agents has also been explored to overcome resistance and has shown synergistic effects in preclinical models, partly through modulation of the TME. nih.govoup.com
Mechanisms of Resistance to Met/pdgfra in 1 and Overcoming Strategies
Acquired Resistance Pathways and Molecular Alterations
Acquired resistance to tyrosine kinase inhibitors (TKIs) often involves genetic changes within the cancer cells that either restore the activity of the targeted pathway or activate alternative survival pathways.
A primary mechanism of acquired resistance to TKIs is the development of secondary mutations in the kinase domain of the target protein. plos.org These mutations can interfere with drug binding, reducing the inhibitor's effectiveness while often preserving the kinase's enzymatic activity.
In the context of inhibitors targeting MET and PDGFRA, analogous resistance mutations have been observed. For instance, in gastrointestinal stromal tumors (GIST), secondary mutations in KIT or PDGFRA are a common cause of acquired resistance to imatinib (B729), a TKI that also targets these receptors. aacrjournals.org Specifically, a T674I mutation in PDGFRA has been associated with acquired resistance. plos.org Similarly, in non-small cell lung cancer (NSCLC) with MET alterations, secondary mutations in the MET kinase domain, such as Y1230H, have been identified as a mechanism of acquired resistance to crizotinib, a MET inhibitor. biorxiv.orgfrontiersin.org While direct evidence for specific secondary mutations conferring resistance to Met/PDGFRA-IN-1 is still emerging, the principle established with other TKIs targeting these receptors is highly relevant.
Table 1: Examples of Secondary Mutations Leading to TKI Resistance
| Kinase | Original Mutation | TKI | Secondary Resistance Mutation | Cancer Type |
|---|---|---|---|---|
| ABL | - | Imatinib | Various, e.g., T315I | Chronic Myelogenous Leukemia plos.org |
| KIT | Exon 11 mutation | Imatinib | Exon 17 mutations | Gastrointestinal Stromal Tumor aacrjournals.org |
| PDGFRA | - | Imatinib | T674I | Hypereosinophilic Syndrome plos.org |
| EGFR | Activating mutations | Gefitinib/Erlotinib | T790M | Non-Small Cell Lung Cancer plos.org |
This table provides examples of secondary mutations in various kinases that lead to resistance against specific tyrosine kinase inhibitors.
Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for the inhibited oncogene. embopress.org This phenomenon, often termed "RTK switching," allows the tumor to maintain proliferation and survival signals despite the presence of the targeted inhibitor. oaepublish.com
Activation of bypass tracks is a well-documented resistance mechanism for inhibitors of both MET and PDGFRA. biorxiv.orgmdpi.com For example:
MET Amplification: In the context of EGFR-targeted therapies, amplification of the MET gene can drive resistance by activating downstream pathways like PI3K/AKT, thereby circumventing EGFR inhibition. nih.gov This highlights the ability of MET itself to act as a bypass pathway.
RAS-RAF-MAPK Pathway Activation: Acquired alterations in genes of the RAS-RAF-MAPK pathway, such as KRAS and NRAS, can confer resistance to MET inhibitors. biorxiv.org These downstream mutations restore signaling even when MET is effectively blocked. biorxiv.org
PDGFR and FGFR Signaling: In some non-small cell lung cancer models, a switch to reliance on PDGFR and Fibroblast Growth Factor Receptor (FGFR) signaling has been observed in cells that have become resistant to EGFR inhibitors. d-nb.info These mesenchymal-like cells can exhibit autocrine signaling through these alternative RTKs to activate the MEK-ERK and PI3K pathways. d-nb.info
IGF-1R Activation: The Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway has also been implicated as a bypass mechanism in glioblastoma (GBM) resistance to PDGFR inhibitors. mdpi.com
The activation of these alternative routes underscores the signaling plasticity of cancer cells. embopress.org Simultaneous inhibition of both the primary target and the emerging bypass pathway is a potential strategy to overcome this form of resistance.
A common mechanism of multidrug resistance involves the increased expression of ATP-binding cassette (ABC) transporters. ejcmpr.com These proteins, such as P-glycoprotein (P-gp), function as drug efflux pumps, actively removing therapeutic agents from the cancer cell and reducing their intracellular concentration to sub-therapeutic levels. oaepublish.comejcmpr.com
While this is a general mechanism of chemoresistance, its specific role in acquired resistance to this compound is less defined in the available literature. However, it is a known resistance mechanism for other TKIs. oaepublish.com Extracellular vesicles (EVs) can also contribute to this process by transferring drug efflux pumps between cancer cells, thereby spreading resistance throughout the tumor. oaepublish.comnih.gov
Intrinsic Resistance Factors in Preclinical Models
Intrinsic, or pre-existing, resistance is not developed in response to treatment but is an inherent characteristic of the tumor. This can be due to the tumor's genetic makeup or its interaction with the surrounding microenvironment.
Tumors are often not composed of a single, uniform population of cells but are a mosaic of genetically diverse subclones. biorxiv.orgcam.ac.uk This intratumoral heterogeneity is a major source of intrinsic resistance. cam.ac.uk Within a tumor, there may be pre-existing subclones that harbor resistance-conferring mutations or amplifications.
For example, in glioblastoma (GBM), amplifications of different RTKs like EGFR, PDGFRA, and MET can coexist within the same tumor but in distinct cell populations. biorxiv.orgnih.govaacrjournals.org When a TKI targeting one of these RTKs is administered, it may eliminate the sensitive clones, but the pre-existing resistant clones can survive and proliferate, leading to treatment failure. nih.gov This process of clonal selection is driven by the therapeutic pressure exerted by the drug. nih.gov Studies have shown that a significant percentage of PDGFRA-amplified GBMs also have co-amplification of EGFR or MET, providing a clear genetic basis for intrinsic resistance to a single-target agent. nih.gov
Table 2: Co-amplification of Receptor Tyrosine Kinases in Glioblastoma
| RTK Co-amplification | Percentage of PDGFRA-Amplified Tumors | Implication for Resistance |
|---|---|---|
| PDGFRA and EGFR | Common | Pre-existing subclone resistant to PDGFRA-only inhibitor |
This table illustrates the frequency of co-amplification of key receptor tyrosine kinases in PDGFRA-amplified glioblastoma, highlighting the genetic basis for pre-existing resistance. Data compiled from multiple studies. nih.gov
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells (like cancer-associated fibroblasts or CAFs), immune cells, and the extracellular matrix (ECM). frontiersin.orgmdpi.com The TME can significantly influence a tumor's response to therapy and contribute to intrinsic resistance. frontiersin.orgnih.gov
Paracrine Signaling: Stromal cells within the TME can secrete growth factors that activate bypass signaling pathways in cancer cells. For instance, the secretion of Hepatocyte Growth Factor (HGF) by fibroblasts can activate the MET receptor on tumor cells, providing a survival signal that can render them resistant to other targeted therapies. nih.gov Similarly, paracrine signaling involving Platelet-Derived Growth Factor (PDGF) can contribute to a supportive niche. nih.gov
ECM Remodeling: The ECM can act as a physical barrier to drug delivery and also initiate pro-survival signaling through integrins. nih.gov
Immunosuppression: The TME often fosters an immunosuppressive environment, for example through the recruitment of regulatory T cells or M2-polarized macrophages, which can protect tumor cells from both immunotherapy and other treatments. frontiersin.orgmdpi.comelifesciences.org In pancreatic ductal adenocarcinoma, high PDGFRA expression is associated with an increase in cancer-associated fibroblasts, which are known to have immunosuppressive functions. nih.gov
These microenvironmental factors can create a sanctuary for tumor cells, protecting them from the effects of drugs like this compound and contributing to intrinsic resistance.
Strategies to Abrogate Resistance in Preclinical Settings
To counteract resistance, two primary strategies are explored in preclinical research: combining this compound with other targeted agents to block escape pathways and developing next-generation inhibitors capable of neutralizing resistance-conferring mutations.
The principle behind combination therapy is to simultaneously block the primary oncogenic driver and the compensatory signaling pathways that tumor cells activate to survive. frontiersin.org When cells develop resistance to a dual Met/PDGFRA inhibitor, they often achieve this by upregulating other receptor tyrosine kinases (RTKs) or downstream effectors. Preclinical models are essential for identifying these "bypass tracks" and validating rational combination partners.
Activation of alternative RTKs such as the Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), or Tropomyosin receptor kinase (Trk) is a common escape mechanism. frontiersin.orgaacrjournals.org For instance, in glioblastoma models, resistance to EGFR inhibition can be mediated by the acquired expression and activation of MET. nih.gov This suggests that a combination of inhibitors targeting both pathways could be effective. nih.gov Conversely, resistance to a combined CDK4/6 and c-Met/Trk inhibition regimen in glioblastoma has been shown to involve the activation of PDGFRA, indicating that a triple combination or a switch in therapy might be required. aacrjournals.org Preclinical studies in melanoma have also demonstrated that combining MET and EGFR inhibitors can produce a synergistic effect in cells expressing both receptors. mdpi.com
Another rational approach is to target key downstream signaling nodes common to multiple RTK pathways, such as the PI3K/AKT/mTOR and RAS/MAPK pathways. mdpi.comaacrjournals.org Because resistant cells often re-route signaling through these central pathways, adding an inhibitor of MEK, AKT, or mTOR can cut off the proliferative signals regardless of which upstream receptor is activated. frontiersin.org In preclinical models of pediatric high-grade glioma, the combination of the PDGFRA inhibitor dasatinib (B193332) with the mTOR inhibitor everolimus (B549166) demonstrated significantly improved efficacy compared to either drug alone. frontiersin.orgnih.gov
The following table summarizes key preclinical findings for combination strategies relevant to overcoming resistance to Met and/or PDGFRA inhibition.
| Combination Strategy | Cancer Model | Key Preclinical Finding | Rationale |
| PDGFRA inhibitor (Dasatinib) + mTOR inhibitor (Everolimus) | Pediatric High-Grade Glioma | Combination therapy showed synergistic benefits and extended survival in mouse models compared to monotherapy. frontiersin.orgnih.gov | Blocks a key downstream survival pathway (mTOR) that can be active despite PDGFRA inhibition. |
| MET inhibitor + EGFR inhibitor | Glioblastoma, Melanoma | Dual inhibition overcomes resistance mediated by the activation of the reciprocal receptor. nih.govmdpi.com | Addresses bypass signaling through co-dependent activation of MET and EGFR pathways. |
| MEK inhibitor + PDGFRβ inhibitor | Malignant Peripheral Nerve Sheath Tumor (MPNST) | MEK inhibitor treatment leads to the upregulation of PDGFRβ; the combination is more effective than MEK inhibition alone. aacrjournals.org | Targets an adaptive feedback loop where MEK inhibition induces PDGFRβ expression. |
| MET inhibitor (Crizotinib) + BRAF inhibitor (Vemurafenib) | Colorectal Cancer | Combination overcomes MET-amplification-driven resistance to BRAF/EGFR blockade. nih.gov | Switches the therapeutic attack from EGFR to MET while maintaining BRAF inhibition. nih.gov |
| MET inhibitor + Radiotherapy | Head and Neck Cancer, NSCLC | MET inhibition can sensitize cancer cells to the effects of ionizing radiation. emjreviews.comscientificarchives.com | Targets MET-mediated DNA damage response pathways that contribute to radioresistance. scientificarchives.com |
The second major arm of overcoming resistance involves engineering new inhibitors designed to be effective where previous generations have failed. news-medical.net This is particularly relevant for addressing resistance caused by secondary mutations in the kinase domain of MET or PDGFRA.
A primary focus is the development of inhibitors that can bind to mutated forms of the target kinase. nih.gov First-generation inhibitors like imatinib are often "Type II" inhibitors, meaning they bind to and stabilize the inactive conformation of the kinase. nih.gov A common resistance mechanism is the emergence of mutations in the activation loop (e.g., PDGFRA D842V), which forces the kinase into a permanently active state that Type II inhibitors cannot effectively bind. nih.govnih.gov To counter this, "Type I" inhibitors, such as avapritinib, have been developed. These agents bind to the active conformation of the kinase, allowing them to inhibit both the original and the resistance-mutated forms of the enzyme. nih.govonclive.com
Another strategy is the creation of broad-spectrum inhibitors that can potently inhibit a wide range of mutations. Ripretinib, for example, is a "switch-control" inhibitor that uniquely interacts with both the switch pocket and the activation loop of KIT and PDGFRA. nih.govnih.gov This dual mechanism allows it to broadly inhibit both primary and secondary resistance mutations. nih.gov
The development of multi-kinase inhibitors that simultaneously target the primary driver and common bypass pathways in a single molecule represents another advanced approach. Compounds like cabozantinib, which inhibits MET, VEGFR, and other kinases, are designed to preemptively block multiple escape routes. frontiersin.orgemjreviews.com
The table below details examples of next-generation inhibitors and their mechanisms for overcoming resistance, based on preclinical and clinical findings for PDGFRA- and MET-driven cancers.
| Inhibitor | Class/Type | Primary Target(s) | Mechanism for Overcoming Resistance |
| Avapritinib | Type I Inhibitor | KIT, PDGFRA | Binds to the active kinase conformation, overcoming resistance from activation loop mutations (e.g., PDGFRA D842V) that are insensitive to Type II inhibitors. nih.govnih.govonclive.com |
| Ripretinib | Type II Switch-Control Inhibitor | KIT, PDGFRA | Broadly inhibits a wide spectrum of primary and secondary mutations by binding to both the switch pocket and the activation loop. nih.govnih.gov |
| Crenolanib | Type I Inhibitor | PDGFRA, PDGFRB | Potent and specific inhibitor of PDGFR, including some resistance mutations. nih.gov |
| Cabozantinib | Multi-kinase Type II Inhibitor | MET, VEGFR, RET, KIT, AXL | Targets the primary driver (MET) as well as common bypass pathways (e.g., VEGFR), potentially delaying or overcoming resistance. frontiersin.orgemjreviews.com |
| Lenvatinib | Multi-kinase Type I Inhibitor | VEGFR, FGFR, PDGFR, KIT, RET | Inhibits multiple RTKs involved in oncogenesis and resistance, including FGFR and PDGFR. nih.gov |
Combination Therapeutic Strategies Involving Met/pdgfra in 1 in Preclinical Research
Rationale for Multi-Agent Approaches
Synergistic Inhibition of Parallel Oncogenic Pathways
Cancer is frequently driven by the simultaneous dysregulation of multiple signaling pathways. Targeting a single oncogenic driver can be insufficient due to the presence of parallel pathways that can sustain cell proliferation and survival. The MET and PDGFRA pathways, for instance, can activate several downstream cascades, including the RAS/MAPK and PI3K/AKT/mTOR pathways, which are central to many cellular functions. nih.govresearchgate.net
In certain cancers, such as glioblastoma, co-amplification and co-expression of different RTKs like PDGFRA, MET, and EGFR are common occurrences. mdpi.com This intratumor heterogeneity suggests that a multi-pronged attack is necessary. By simultaneously blocking both MET and PDGFRA with an agent like Met/PDGFRA-IN-1 and combining it with an inhibitor of another critical pathway, it may be possible to achieve a synergistic anti-tumor effect. Preclinical studies have shown, for example, that combining a PDGFR inhibitor with an SGK1 inhibitor can elicit a powerful antitumor effect in breast cancer models, as SGK1 signaling acts in concert with PDGF-mediated pathways. nih.govnih.gov This principle of dual blockade of converging or parallel pathways underpins the rationale for using multi-agent approaches to achieve a more comprehensive and effective shutdown of oncogenic signaling.
Strategies to Overcome or Prevent Resistance Mechanisms
A significant challenge in targeted cancer therapy is the development of resistance. Tumors can adapt to the pressure of a single inhibitor through various mechanisms, including secondary mutations in the target kinase or the activation of alternative "bypass" signaling pathways. nih.govnih.gov For example, preclinical evidence shows that resistance to EGFR tyrosine kinase inhibitors can be mediated by the compensatory activation of MET or PDGFRB signaling. mdpi.com
Combination therapy offers a proactive strategy to prevent or overcome such resistance. By targeting the primary oncogenic driver (e.g., MET or PDGFRA) and a potential bypass pathway simultaneously, it is possible to cut off the tumor's escape routes. For instance, resistance to imatinib (B729) in gastrointestinal stromal tumors (GIST), which is often driven by secondary mutations in KIT or PDGFRA, has prompted the investigation of combination strategies. nih.govnih.gov Furthermore, combining targeted inhibitors with agents that have different mechanisms of action, such as immunotherapy, may also circumvent resistance. The development of resistance to PD-1 checkpoint inhibitors has been linked to gene expression signatures associated with processes like angiogenesis, which can be driven by PDGFRA and MET. nih.gov This suggests that combining a MET/PDGFRA inhibitor with immunotherapy could be a viable strategy to overcome immune resistance. nih.gov
Preclinical Combinations with Other Investigational Agents
Based on the rationale for multi-agent approaches, preclinical studies have explored combining MET and/or PDGFRA inhibitors with other cancer therapies. These studies provide a blueprint for potential future investigations involving the dual inhibitor this compound.
Combinations with Chemotherapeutic Modalities
Combining targeted agents with conventional chemotherapy is a well-established strategy to enhance anti-tumor effects. Chemotherapy can induce DNA damage and cell stress, which may sensitize cancer cells to the effects of targeted inhibitors. In preclinical models of pancreatic cancer, it has been reported that combining an HGF/MET-targeted drug with chemotherapy results in more significant anti-tumor effects than either treatment alone. nih.gov This suggests that the inhibition of MET/PDGFRA signaling could potentiate the cytotoxic effects of chemotherapy.
| Combination Agents | Cancer Model | Key Research Findings |
| HGF/MET-targeted drug + Chemotherapy | Pancreatic Cancer | The combination therapy demonstrated more significant anti-tumor effects compared to monotherapy. nih.gov |
Combinations with Other Receptor Tyrosine Kinase Inhibitors
Targeting multiple nodes within the complex network of kinase signaling is a promising strategy to combat tumor heterogeneity and bypass signaling. This can involve combining inhibitors that target different RTKs or an RTK and a downstream signaling molecule. Preclinical studies have demonstrated the effectiveness of such combinations. For example, in GIST xenograft models, the combination of imatinib (a KIT/PDGFRA inhibitor) and everolimus (B549166) (an mTOR inhibitor) was found to be a highly active regimen, superior to either single agent in inhibiting tumor growth. nih.gov Similarly, in glioblastoma models, the dual blockade of PDGFRB and IGF-1R led to reduced cell proliferation. mdpi.com
| Combination Agents | Cancer Model | Key Research Findings |
| Imatinib (KIT/PDGFRA inhibitor) + Everolimus (mTOR inhibitor) | GIST Xenografts | The combination was more active in inhibiting tumor growth and metabolism than either single agent. nih.gov |
| JNJ-10198409 (PDGFRB inhibitor) + PPP/CAS 477-47-4 (IGF-1R inhibitor) | Glioblastoma | Combined inhibition reduced Akt and Erk1/2 phosphorylation and diminished cell proliferation. mdpi.com |
| PDGFR inhibitor + SGK1 inhibitor | Breast Cancer Xenografts | SGK1 inhibition sensitized tumors to PDGFR-targeted therapy, reducing primary tumor growth and lung metastasis. nih.govnih.gov |
Future Directions and Emerging Research Avenues for Met/pdgfra in 1
Exploration of Unconventional Mechanisms of Action
Beyond direct kinase inhibition and apoptosis induction, the dual targeting of MET and PDGFRA by Met/pdgfra-IN-1 may elicit more complex, unconventional cellular responses that warrant investigation. Future research should focus on elucidating these non-canonical signaling effects.
Crosstalk and Pathway Redundancy: MET and PDGFRA signaling pathways are known to intersect with other critical oncogenic pathways, such as the EGFR and FGFR signaling cascades. nih.govfrontiersin.orgresearchgate.net An important research direction is to investigate how this compound modulates this pathway crosstalk. For instance, inhibition of MET can sometimes lead to a compensatory upregulation or activation of EGFR or FGFR, creating a mechanism of resistance. nih.govsigmaaldrich.com Understanding if and how this compound affects these interconnected RTKs could reveal novel therapeutic vulnerabilities and rationale for combination therapies.
Impact on Epithelial-Mesenchymal Transition (EMT): The MET pathway is a well-established driver of EMT, a process that enhances cancer cell invasion and metastasis. frontiersin.org The PDGFRA pathway has also been implicated. Future studies could explore the effect of this compound on the EMT phenotype, examining markers like E-cadherin and vimentin, and cell migratory and invasive properties. Reversing or inhibiting EMT could be a significant unconventional mechanism of this dual inhibitor.
Modulation of the Tumor Microenvironment (TME): Both MET and PDGFRA signaling are involved in communication between cancer cells and the surrounding stroma, including cancer-associated fibroblasts (CAFs) and endothelial cells. frontiersin.org Research into how this compound alters the TME—for example, by affecting cytokine secretion, angiogenesis, or fibroblast activation—could uncover mechanisms related to disrupting tumor-stroma codependency.
Application in Novel Preclinical Disease Models and Contexts
While developed as an anti-cancer agent, the pathways targeted by this compound are implicated in other pathological conditions, suggesting opportunities for therapeutic repurposing.
Fibrotic Diseases: PDGFRA signaling is a key driver in the pathogenesis of fibrotic diseases, including pulmonary fibrosis. elifesciences.org Studies have shown that PDGFRA-expressing cells contribute significantly to the pathological myofibroblast population in lung fibrosis models. elifesciences.orgnih.gov Preclinical models of lung, liver, or kidney fibrosis could be employed to determine if this compound can mitigate the fibrotic process by inhibiting myofibroblast activation and proliferation.
Atherosclerosis: Aberrant proliferation of vascular smooth muscle cells (VSMCs), driven in part by PDGF signaling, is a hallmark of atherosclerosis. mdpi.com Given that tyrosine kinase inhibitors targeting PDGFR have been suggested to reduce neointimal hyperplasia, this compound could be evaluated in preclinical models of atherosclerosis to assess its potential to stabilize plaques or prevent vascular remodeling. mdpi.com
Treatment-Resistant Cancers: A critical application is in overcoming resistance to other targeted therapies. For example, MET amplification is a known mechanism of resistance to EGFR inhibitors in non-small cell lung cancer (NSCLC). amegroups.cnnih.gov Preclinical models of EGFR inhibitor-resistant NSCLC with MET amplification could be used to test the efficacy of this compound, either as a monotherapy or in combination with the primary EGFR inhibitor. nih.gov
Table 1: Potential Novel Preclinical Applications for this compound
| Disease Context | Key Targeted Pathway | Rationale for Investigation | Potential Preclinical Model |
| Pulmonary Fibrosis | PDGFRA | PDGFRA is crucial for the activation and proliferation of myofibroblasts, the primary cells responsible for scar tissue formation. elifesciences.orgnih.gov | Bleomycin-induced lung fibrosis mouse model. elifesciences.orgnih.gov |
| Atherosclerosis | PDGFRA | PDGFR signaling promotes the proliferation of vascular smooth muscle cells, a key event in plaque formation and vascular remodeling. mdpi.com | Apolipoprotein E (ApoE) knockout mouse model on a high-fat diet. |
| EGFR-TKI Resistant NSCLC | MET | MET amplification is a common mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs). amegroups.cnnih.gov | Xenograft models using human NSCLC cell lines (e.g., H1975) with acquired resistance to erlotinib via MET amplification. nih.gov |
| Glioblastoma (GBM) | MET & PDGFRA | Both MET and PDGFRA are frequently dysregulated in GBM and contribute to tumor progression and resistance to therapy. nih.govmdpi.com | Patient-derived xenograft (PDX) or organoid models of GBM with known MET/PDGFRA alterations. biorxiv.org |
Integration with Advanced Systems Biology and Omics Approaches
To fully understand the network-level effects of dual MET/PDGFRA inhibition, advanced systems biology and multi-omics approaches are essential. harvard.edutechscience.com These technologies can provide a holistic view of the molecular changes induced by this compound, moving beyond linear pathway analysis.
Phosphoproteomics: This technique can map the global phosphorylation changes following treatment with this compound. It would not only confirm the inhibition of MET and PDGFRA but also identify other "off-target" kinases that are inhibited, revealing the compound's true polypharmacology and potentially uncovering unexpected mechanisms of action. harvard.edu
Transcriptomics (RNA-Seq) and Proteomics: These analyses can reveal the broader downstream consequences of MET/PDGFRA inhibition. By identifying differentially expressed genes and proteins, researchers can uncover entire cellular programs—such as metabolism, cell cycle, or DNA repair—that are disrupted by the drug. biorxiv.org This can provide mechanistic insights and suggest rational combination therapies.
Metabolomics: Cancer cells often rewire their metabolism to support rapid growth. Investigating the metabolomic profile of cells treated with this compound could reveal dependencies on specific metabolic pathways that are disrupted upon MET/PDGFRA inhibition, offering another avenue for therapeutic intervention.
Development of Predictive Preclinical Biomarkers for Response and Resistance
A crucial aspect of targeted therapy development is identifying which tumors will respond and understanding how they become resistant.
Predictive Biomarkers of Response: Beyond simple MET or PDGFRA overexpression, future research should aim to identify more nuanced biomarkers. This could include specific gene amplification levels, co-occurrence of mutations in downstream signaling molecules (e.g., PI3K, RAS), or specific gene expression signatures identified through transcriptomics. nih.gov Bioinformatics analysis of existing cancer datasets could help identify potential biomarkers in tumors where both MET and PDGFRA pathways are active. nih.gov
Mechanisms of Acquired Resistance: Resistance to kinase inhibitors often arises from secondary mutations in the target kinase or through the activation of bypass signaling pathways. nih.govnih.govresearchgate.net Preclinical studies should involve long-term treatment of sensitive cell lines with this compound to generate resistant clones. Whole-exome sequencing and RNA-Seq of these resistant models can identify resistance mechanisms, such as secondary MET/PDGFRA mutations or the upregulation of alternative RTKs like FGFR or EGFR. nih.govsigmaaldrich.comscispace.com
Strategies for Improving Preclinical Efficacy and Therapeutic Index
To maximize the therapeutic potential of this compound, strategies to enhance its efficacy and minimize potential off-target effects are needed.
Rational Combination Therapies: Based on findings from omics and resistance studies, rational combinations can be designed. For example, if resistance emerges through the MAPK pathway, combining this compound with a MEK inhibitor could be a powerful strategy. researchgate.net Similarly, if bypass signaling via EGFR is identified, a combination with an EGFR inhibitor would be logical. nih.gov
Targeted Drug Delivery Systems: To improve the therapeutic index (the ratio of toxic dose to therapeutic dose), novel drug delivery systems can be explored. Encapsulating this compound in nanoparticles targeted to tumor-specific antigens could increase its concentration at the tumor site while reducing systemic exposure and potential toxicity. nih.gov
Intermittent or Adaptive Dosing: Instead of continuous high-dose scheduling, adaptive dosing strategies could be explored in preclinical models. These approaches aim to control the tumor population and delay the onset of resistance by modulating therapeutic pressure.
Table 2: Investigational Strategies to Enhance Preclinical Performance
| Strategy | Rationale | Example Approach |
| Combination Therapy | To overcome or prevent resistance by targeting multiple oncogenic pathways simultaneously. nih.govupenn.edu | Combine this compound with an inhibitor of a known bypass pathway, such as an FGFR inhibitor (e.g., Pemigatinib) or a downstream effector (e.g., a MEK inhibitor). nih.govresearchgate.net |
| Targeted Delivery | To increase drug concentration at the tumor site and reduce systemic toxicity, thereby improving the therapeutic index. nih.gov | Encapsulate this compound in ligand-coated liposomes or nanoparticles that bind to receptors overexpressed on cancer cells. |
| Exploiting Synthetic Lethality | To identify and target vulnerabilities that exist only in the context of MET/PDGFRA inhibition. | Use CRISPR screening in the presence of this compound to identify genes whose loss is synthetically lethal with dual pathway inhibition. |
Q & A
Q. How should researchers address conflicting intellectual property (IP) claims when publishing this compound findings?
- Methodological Answer : Conduct freedom-to-operate (FTO) searches using patent databases (e.g., Espacenet, USPTO) prior to publication. Collaborate with institutional tech transfer offices to file provisional patents for novel findings. Disclose all IP-related constraints in manuscript submission forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
